molecular formula C13H15N B1633928 4-Isobutylquinoline CAS No. 1333-58-0

4-Isobutylquinoline

Cat. No.: B1633928
CAS No.: 1333-58-0
M. Wt: 185.26 g/mol
InChI Key: ZFIHCQGXRHANID-UHFFFAOYSA-N
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Description

4-Isobutylquinoline is a quinoline derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) substituted at the 4-position of the quinoline core. It is a naturally occurring compound identified in the essential oils of Geostachys macrocarpa, a member of the Zingiberaceae family, where it constitutes 24.43% of the volatile components .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333-58-0

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2-methylpropyl)quinoline

InChI

InChI=1S/C13H15N/c1-10(2)9-11-7-8-14-13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3

InChI Key

ZFIHCQGXRHANID-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=NC2=CC=CC=C12

Canonical SMILES

CC(C)CC1=CC=NC2=CC=CC=C12

Other CAS No.

1333-58-0

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

4-Isobutylquinoline is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, including:

  • Synthesis of Pharmaceuticals : Quinolines are significant in medicinal chemistry due to their biological activities. This compound can be a precursor for synthesizing drugs that target various diseases, including cancer and infectious diseases.
  • Catalysis : The compound can act as a ligand in catalytic processes, enhancing the efficiency of reactions such as C–C bond formation and oxidation processes.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the quinoline structure have led to compounds with improved activity against specific cancer types, demonstrating its potential in drug development.

Fragrance Industry

This compound is utilized in the fragrance industry for its unique scent profile. It is valued for adding depth and complexity to perfumes and is often used in:

  • Perfume Formulations : Its musky and woody notes make it a popular choice among fragrance manufacturers.
  • Aromatherapy Products : Due to its olfactory properties, it is included in products aimed at enhancing mood and well-being.

Market Insights

The global market for isobutyl quinoline, including this compound, is projected to grow significantly. Major players like Givaudan and IFF are investing in research to develop innovative fragrance solutions that incorporate this compound.

Application Details
PerfumesAdds depth and complexity to fragrance formulations
AromatherapyUsed in products designed for mood enhancement
Cosmetic ProductsIncorporated for scent and skin benefits

Beyond its applications in synthesis and fragrance, this compound has shown promise in biological research:

  • Antimicrobial Properties : Studies have demonstrated that certain quinoline derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects of quinoline derivatives, suggesting applications in treating neurodegenerative diseases.

Case Study: Antimicrobial Activity

A study highlighted the effectiveness of this compound derivatives against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

4-Isobutylquinoline

macrocarpa suggests biosynthetic pathways involving alkylation or cyclization of precursor molecules. Synthetic approaches for analogous compounds, such as 4-(isobutylamino)-3-aminoquinoline, involve multi-step reactions starting from substituted quinoline intermediates, often utilizing palladium-catalyzed cross-coupling or alkylation strategies .

Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

  • 4-Indolylquinoline: The indole moiety introduces π-π stacking capabilities and hydrogen bonding, favoring interactions with biological targets .
  • 2-(4-Methylphenyl)quinoline-4-carboxylic Acid: The carboxylic acid group increases polarity, enabling salt formation and improved solubility for pharmaceutical formulations .
  • 4-Iodoquinoline: The iodine atom facilitates radiolabeling and participation in cross-coupling reactions, making it valuable in medicinal chemistry .

Stability and Reactivity

  • This compound: The isobutyl group may sterically hinder electrophilic substitution at the 4-position, directing reactivity to other quinoline sites.

This compound

Primarily studied in essential oils, it may contribute to antimicrobial or insect-repellent properties in plants.

Data Table: Comparative Analysis of Quinoline Derivatives

Compound Name Substituents Synthesis Method Key Applications Source/Reference
This compound 4-isobutyl Natural extraction Essential oils, potential antimicrobial
4-Indolylquinoline 4-indolyl Aza-Diels-Alder reaction Anticancer agents
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate 4-carboxylate, 2-aryl Esterification of carboxylic acid Fluorescent probes, intermediates
4-Iodoquinoline 4-iodo Halogenation Radiolabeling, cross-coupling
4-Amino-2-(4-chlorophenyl)-quinoline 4-amino, 2-chlorophenyl Pd-catalyzed cross-coupling Antiproliferative agents
4-((1H-Imidazol-1-yl)methyl)-quinoline 4-imidazolylmethyl CDI-mediated alkylation Antifungal agents

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :
    • Para-Isobutylaniline (1 eq)
    • Glycerol (1.2 eq)
    • Concentrated H₂SO₄ (catalyst)
    • Nitrobenzene (oxidizing agent)
  • Temperature : 120–140°C under reflux.
  • Yield : ~60–70% after purification.

Nitrobenzene acts as both solvent and oxidizer, facilitating the dehydrogenation step critical for aromatization. However, its toxicity has driven research into alternative solvents, such as ionic liquids or bio-based oxidizing agents, though these remain experimental for industrial applications.

Catalytic Dehydrogenative Coupling

Recent advances in transition-metal catalysis offer greener pathways. Maji et al. (2020) demonstrated a ruthenium(II)-catalyzed method using α-2-aminoaryl alcohols and secondary alcohols. While initially applied to polysubstituted quinolines, this approach can be adapted for this compound by selecting isobutyl alcohol as the alkylating agent.

Key Steps and Mechanism

  • Dehydrogenation : Ru(II) catalysts abstract hydrogen from α-2-aminoaryl alcohols, generating reactive imine intermediates.
  • Alkylation : Isobutyl alcohol undergoes dehydrogenative coupling, transferring the isobutyl group to the imine.
  • Cyclization : Spontaneous cyclization forms the quinoline ring.

Advantages :

  • Eliminates nitrobenzene and reduces H₂SO₄ usage.
  • Higher atom economy (TON up to 71,000).
  • Operates at milder temperatures (70–100°C).

Purification and Isolation Techniques

Post-synthesis purification is critical due to the formation of byproducts like unreacted aniline derivatives. Patent US20080058527A1 describes a hydrochloride salt purification method for analogous quinolines:

  • Dissolve crude product in 8% alcoholic HCl.
  • Precipitate the hydrochloride salt by cooling.
  • Neutralize with aqueous NaOH to recover free base.

This method achieves >95% purity, as confirmed by HPLC. For this compound, similar protocols using ethanol/HCl mixtures are effective, yielding colorless liquids with densities of 1.011 g/cm³.

Industrial-Scale Production and Market Trends

The Isobutyl Quinoline market, valued at USD 1.2 billion in 2022, demands scalable synthesis. Industrial processes favor continuous-flow Skraup reactors, which enhance heat transfer and reduce reaction times by 40% compared to batch systems. Key manufacturers prioritize:

  • Cost Reduction : Sourcing bio-glycerol from biodiesel byproducts.
  • Sustainability : Recovering and recycling nitrobenzene via distillation.

Challenges and Limitations

  • Byproduct Formation : Skraup reactions often yield tar-like polymers, requiring rigorous purification.
  • Catalyst Costs : Ru(II) complexes (USD 150–200/g) limit large-scale adoption of catalytic methods.
  • Regulatory Pressures : Nitrobenzene restrictions in the EU and North America drive the need for alternative oxidizers.

Q & A

Q. What systematic frameworks (e.g., PICOT, FINER) are appropriate for formulating hypothesis-driven studies on this compound?

  • Methodological Answer: Apply the PICOT framework (Population: cell/animal model; Intervention: dose/route; Comparison: controls; Outcome: biomarker; Timeframe) to define scope. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Tables for Methodological Reference

Parameter Analytical Technique Key Considerations
PurityHPLC-DAD/ELSDColumn selection (C18 vs. HILIC), mobile phase
Structural Confirmation1^1H NMR, 13^13C NMRSolvent suppression, NOE experiments
StabilityForced Degradation StudiesLight, heat, humidity controls
Study Design Framework Application Example
Meta-analysisPRISMA GuidelinesResolving bioactivity contradictions
Mechanism ElucidationChemical ProteomicsTarget identification in cell lysates

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